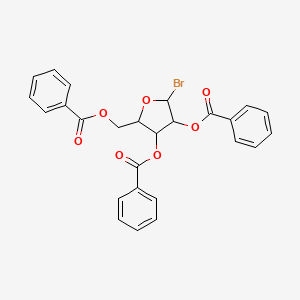
2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide is a chemical compound with the molecular formula C26H21BrO7 and a molecular weight of 525.34 g/mol . It is a derivative of arabinose, a pentose sugar, and is commonly used as a building block in the synthesis of unnatural arabinofuranosyl nucleosides . The compound is characterized by the presence of three benzoyl groups and a bromine atom attached to the arabinose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide typically involves the protection of the hydroxyl groups of arabinose with benzoyl groups, followed by bromination . The reaction conditions often include the use of benzoyl chloride and a base such as pyridine to facilitate the benzoylation process . The bromination step is usually carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl groups.
Reduction: Reduction reactions can target the benzoyl groups or the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: The major products are the corresponding nucleoside derivatives with the nucleophile replacing the bromine atom.
Oxidation: Oxidation products include carboxylic acids or ketones derived from the benzoyl groups.
Reduction: Reduction products include the deprotected arabinose derivatives or reduced benzoyl groups.
Scientific Research Applications
2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide primarily involves its role as a glycosyl donor in nucleoside synthesis . The bromine atom acts as a leaving group, allowing the arabinose moiety to form glycosidic bonds with nucleophiles . This process is facilitated by the electron-withdrawing benzoyl groups, which stabilize the intermediate carbocation . The compound’s molecular targets include enzymes involved in nucleoside metabolism and nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Tri-O-benzoyl-beta-D-ribose
- 2,3,5-Tri-O-benzyl-beta-D-arabinofuranose
- 1-O-Methyl-2-deoxy-D-ribose
- Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
Uniqueness
2,3,5-Tri-O-benzoyl-alpha-D-arabinosyl bromide is unique due to its specific configuration and the presence of the bromine atom, which makes it a versatile glycosyl donor . Its structure allows for selective reactions and the formation of stable glycosidic bonds, making it valuable in the synthesis of nucleoside analogs . The compound’s benzoyl groups also provide additional stability and reactivity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-bromooxolan-2-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRCGOOKGUSEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
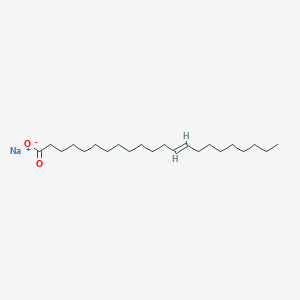
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
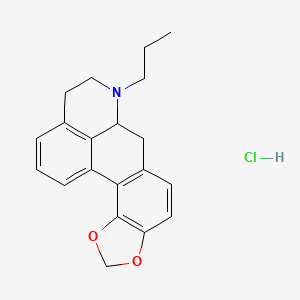
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)
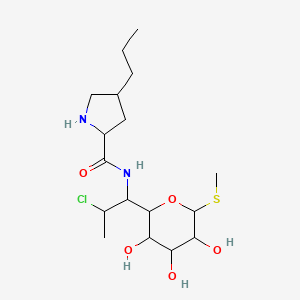
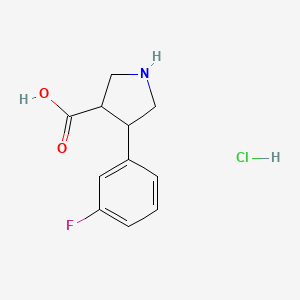
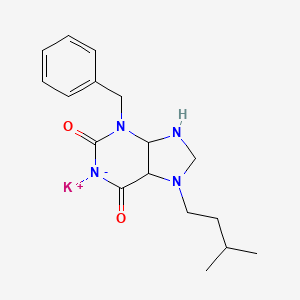
![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)
![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)



